![molecular formula C₂₁H₂₈Cl₃N₃O₂S B1142097 8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride CAS No. 56158-51-1](/img/new.no-structure.jpg)
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride is a complex organic compound belonging to the phenothiazine class. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs. Its structure features a phenothiazine core, which is a tricyclic system with sulfur and nitrogen atoms, and various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminodiphenyl sulfide derivatives.
Chlorination: The phenothiazine core is then chlorinated at the 8-position using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated phenothiazine is alkylated with 3-chloropropylamine to introduce the propyl chain.
Piperazine Derivatization: The resulting intermediate is reacted with 1-(2-hydroxyethyl)piperazine to form the final product.
Purification: The compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: For efficient separation and purification of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the phenothiazine core or the piperazine ring.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Phenothiazines: From reduction reactions.
Substituted Phenothiazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenothiazine derivatives with potential pharmacological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
Antipsychotic Drugs: Utilized in the development of medications for treating schizophrenia and other psychiatric disorders.
Antiemetic Drugs: Effective in preventing nausea and vomiting, particularly in chemotherapy patients.
Industry
Dye Manufacturing: Phenothiazine derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride involves:
Dopamine Receptor Antagonism: It blocks dopamine receptors in the brain, which helps in reducing psychotic symptoms.
Serotonin Receptor Antagonism: It also affects serotonin receptors, contributing to its antiemetic properties.
Pathways Involved: The compound interacts with the dopaminergic and serotonergic pathways, modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Similar in structure and used for similar therapeutic purposes.
Fluphenazine: A more potent phenothiazine derivative with similar applications.
Uniqueness
8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-3-ol Dihydrochloride is unique due to its specific functional groups that enhance its pharmacological profile, making it effective in both antipsychotic and antiemetic treatments. Its dual action on dopamine and serotonin receptors distinguishes it from other phenothiazine derivatives.
This compound’s versatility and effectiveness in various applications make it a valuable subject of study in both scientific research and industrial applications.
Properties
CAS No. |
56158-51-1 |
|---|---|
Molecular Formula |
C₂₁H₂₈Cl₃N₃O₂S |
Molecular Weight |
492.89 |
Synonyms |
7-Hydroxyperphenazine Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


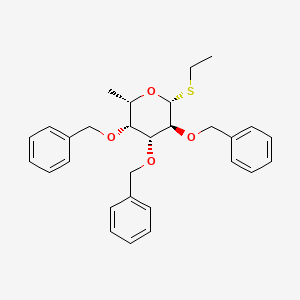
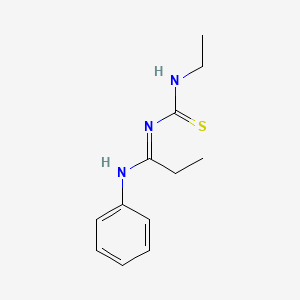
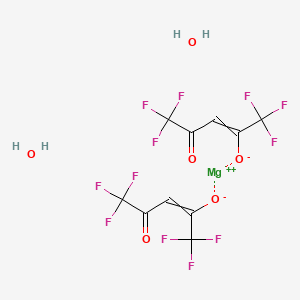
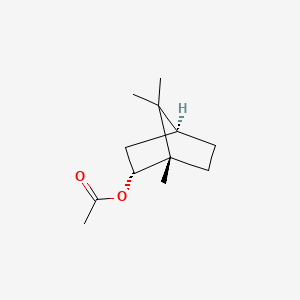
![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)
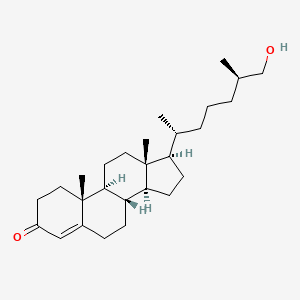
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
